Dihydrospinosyn A aglycone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

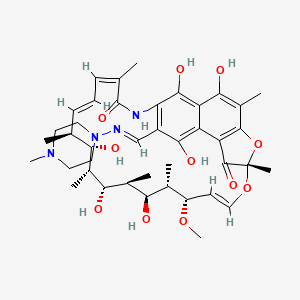

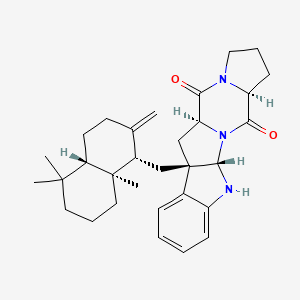

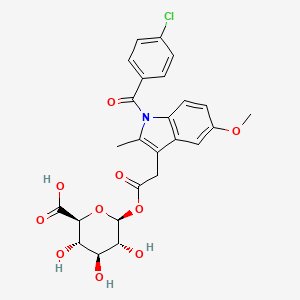

Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone with a reduced double bond at positions 5 and 6 . It is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram .

Synthesis Analysis

A 7-step semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone has been reported . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .Molecular Structure Analysis

The molecular structure of Dihydrospinosyn A aglycone is characterized by a unique tetracyclic nucleus which is attached to rhamnose analogues and D-forosamine . The molecular weight is 405.00 and the formula is C24H36O5 .Chemical Reactions Analysis

In the synthesis process, with 10% Pd/C as catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A .Physical And Chemical Properties Analysis

Dihydrospinosyn A aglycone is a solid substance . It has a molecular weight of 404.5 and a molecular formula of C24H36O5 .科学的研究の応用

Insecticide Production

“Dihydrospinosyn A aglycone” is an acid degradation product produced by hydrolysis of both saccharide groups of 3’-ethoxy-5,6-dihydrospinosyn J, the major component of the commercial insecticide, Spinetoram . However, it is only weakly active as an insecticide as the saccharides are considered essential for potent activity .

Semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J

This compound is used in the semisynthesis of 3’-O-ethyl-5,6-dihydrospinosyn J from spinosyn A aglycone . The C9–OH and C17–OH of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps .

Catalyst in Chemical Reactions

With 10% Pd/C as a catalyst, the 5,6-double bond of the macrolide was selectively reduced to afford 3’-O-ethyl-5,6-dihydrospinosyn J . This shows the potential of “Dihydrospinosyn A aglycone” in catalyzing chemical reactions.

Synthesis of Spinetoram

“Dihydrospinosyn A aglycone” is used in the synthesis of Spinetoram, a green and efficient insecticide with a broad range of action against various insects . Spinetoram is widely used in agriculture and food storage .

Production of Rhamnose Derivatives

The 3-O-ethyl-2,4-di-O-methylrhamnose is synthesized from rhamnose which is available commercially, while the D-forosamine and aglycone are obtained via the hydrolysis of spinosyn A . This indicates the potential of “Dihydrospinosyn A aglycone” in the production of rhamnose derivatives.

Research and Development of New Insecticides

The study of “Dihydrospinosyn A aglycone” can be helpful for developing an efficient chemical synthesis of spinetoram, and it also offers opportunities to synthesize spinosyn analogues . This could lead to the development of new and more effective insecticides.

将来の方向性

作用機序

Target of Action

Dihydrospinosyn A aglycone, a derivative of spinosyn A aglycone, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

The compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to changes in the normal functioning of the nervous system of insects, resulting in their paralysis and eventual death .

Biochemical Pathways

The biochemical pathway affected by Dihydrospinosyn A aglycone involves the neurotransmission process . By disrupting the function of nicotinic acetylcholine receptors, the compound interferes with the transmission of signals in the nervous system . The downstream effects include paralysis and death of the insects .

Pharmacokinetics

It is known that the compound is a semi-synthetic derivative of spinosyn a aglycone . Its bioavailability and pharmacokinetic properties may be influenced by factors such as its formulation and the method of administration.

Result of Action

The primary result of the action of Dihydrospinosyn A aglycone is the death of insects . By disrupting the function of nicotinic acetylcholine receptors, the compound causes paralysis and eventual death of the insects . This makes it an effective insecticide.

特性

IUPAC Name |

(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUFDLFVFFUVQX-MRAVEKNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)

![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)